molecular formula C27H27NO10 B1213973 9,10-Anhydroadriamycin CAS No. 80996-23-2

9,10-Anhydroadriamycin

カタログ番号: B1213973
CAS番号: 80996-23-2
分子量: 525.5 g/mol
InChIキー: GNZRKCZTDXRJOT-DYOIPSMXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9,10-Anhydroadriamycin is a chemical analogue of the classic anthracycline chemotherapeutic agent, Doxorubicin (also known as Adriamycin). Doxorubicin is a widely used chemotherapeutic agent isolated from the bacterium Streptomyces peucetius var. caesius that functions through multiple mechanisms, including DNA intercalation, inhibition of topoisomerase II, and generation of reactive oxygen species, leading to apoptosis in cancer cells . This parent compound is a cornerstone in the treatment of various malignancies, such as breast cancer, leukemias, lymphomas, and sarcomas . The primary research value of this compound lies in its utility for investigating structure-activity relationships (SAR) within the anthracycline class. It was specifically designed and synthesized to explore the importance of the tertiary alcohol function at the anthracycline 9-position for biological activity . Studies have demonstrated that this compound exhibits significantly less activity than doxorubicin in inhibiting the growth of human lymphoblastic leukemic (CCRF-CEM) cells in culture . This makes it a critical tool for researchers aiming to understand which structural features are essential for the cytotoxic effects and cardiotoxic side profiles associated with anthracyclines. By studying such analogues, scientists can work towards designing new compounds with improved efficacy or reduced toxicity. This compound is supplied For Research Use Only. It is strictly intended for laboratory research purposes and is not to be used for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(7S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,11-dihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7,8-dihydrotetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO10/c1-10-23(31)14(28)8-18(37-10)38-17-7-11(15(30)9-29)6-13-20(17)27(35)22-21(25(13)33)24(32)12-4-3-5-16(36-2)19(12)26(22)34/h3-6,10,14,17-18,23,29,31,33,35H,7-9,28H2,1-2H3/t10-,14-,17-,18-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZRKCZTDXRJOT-DYOIPSMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(=CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC(=CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201001687
Record name 5,12-Dihydroxy-3-(hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,6,11-tetrahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201001687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80996-23-2
Record name 9,10-Anhydroadriamycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080996232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,12-Dihydroxy-3-(hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,6,11-tetrahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201001687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar Studies of 9,10 Anhydroadriamycin Derivatives

Influence of the C-9 and C-10 Substitutions on Biological Activity

Modifications at the C-9 and C-10 positions of the anthracycline core have a profound impact on the biological activity of 9,10-Anhydroadriamycin derivatives. The conversion of adriamycin to this compound involves the removal of the hydroxyl group at C-9, leading to the formation of a double bond between C-9 and C-10. datapdf.comnih.gov This structural alteration significantly reduces the biological activity compared to the parent compound. nih.gov

Studies have shown that the 9-carbinol function is crucial for the expression of biological activity in daunorubicin (B1662515)/adriamycin-type anthracyclines. datapdf.com The preparation of 9,10-anhydrodaunorubicin (B1202337), this compound, and related compounds revealed that these derivatives were all significantly less active in inhibiting the growth of CCRF-CEM human lymphoblastic leukemic cells in culture than their parent drugs. nih.gov Furthermore, 9-deoxy compounds, which also lack the C-9 hydroxyl group, exhibited a similar level of activity to the corresponding 9,10-anhydro derivatives, reinforcing the importance of this functional group. datapdf.com

The introduction of various substituents at C-10 has also been explored to understand their effect on activity. For instance, the synthesis of C-10 substituted triazolyl artemisinin (B1665778) derivatives, another class of anticancer agents, demonstrated that the nature of the substituent at this position can modulate biological efficacy. nih.gov While not directly on this compound, these findings highlight the general principle that substitutions at positions equivalent to C-10 can influence activity, often through electronic effects. nih.gov

Table 1: Biological Activity of this compound and Related Compounds
CompoundParent DrugModificationRelative Biological ActivityCell Line
9,10-AnhydrodaunorubicinDaunorubicinDehydration at C-9/C-10Significantly Less ActiveCCRF-CEM
This compoundAdriamycinDehydration at C-9/C-10Significantly Less ActiveCCRF-CEM
9-DeoxydaunorubicinDaunorubicinRemoval of C-9 OHSimilar to 9,10-AnhydrodaunorubicinCCRF-CEM

Stereochemical Determinants of Biological Efficacy within 9,10-Anhydroanthracyclines

Stereochemistry plays a critical role in the biological activity of many drugs, and 9,10-anhydroanthracyclines are no exception. nih.gov The spatial arrangement of atoms within the molecule can significantly influence its interaction with biological targets.

During the synthesis of 9-deoxy compounds from 9,10-anhydro derivatives, a diastereomeric mixture is often produced. datapdf.com This highlights the creation of a new chiral center and the potential for different stereoisomers to exhibit varied biological activities. While the specific impact of the stereochemistry at the C-9 position in 9-deoxy compounds on their activity was not definitively determined in the available literature, the principle that different enantiomers or diastereomers of a drug can have distinct pharmacological properties is well-established. nih.gov For instance, in other classes of compounds, such as N-(9,10-anthraquinone-2-carbonyl)amino acid derivatives, the D-amino acid derivative showed equal or greater potency compared to its L-enantiomer, underscoring the importance of stereochemistry. nih.gov

The stereochemistry at other positions, such as C-9 and C-10 in artemisinin derivatives, has also been shown to be a key determinant of antimalarial activity. nih.gov Different stereoisomers and regioisomers exhibited varying levels of potency, with the 9β, 10α compound being the most potent in one study. nih.gov This underscores the general importance of controlling stereochemistry in the design of new therapeutic agents based on complex natural product scaffolds.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. longdom.orgscienceforecastoa.com This approach is widely used in drug discovery to predict the activity of new chemical entities and to understand the physicochemical properties that are important for their biological function. longdom.orgscienceforecastoa.comresearchgate.net

QSAR models are developed by correlating molecular descriptors (numerical representations of molecular properties) with biological activity data. scienceforecastoa.com These descriptors can be categorized into electronic, hydrophobic, and steric properties. scienceforecastoa.com The process typically involves dividing a dataset of compounds into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Several statistical methods are employed in QSAR, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Principal Component Regression (PCR). nih.govresearchgate.net The quality of a QSAR model is assessed using various statistical parameters such as the coefficient of determination (R²), which indicates the goodness of fit, and the cross-validated R² (Q²), which measures the model's predictive ability. nih.gov Robust QSAR models can guide the rational design of more potent analogs. nih.gov While specific QSAR models for this compound derivatives were not detailed in the provided search results, the principles of QSAR are broadly applicable to this class of compounds.

Computational Chemistry and Molecular Docking in SAR Elucidation

Computational chemistry and molecular docking are powerful tools used to understand the interactions between a ligand (such as a this compound derivative) and its biological target at a molecular level. nih.govunirioja.es Molecular docking predicts the preferred orientation of a molecule when bound to a receptor, which helps in understanding the binding mode and affinity. nih.gov

The process involves generating various conformations of the ligand and placing them into the active site of the target protein. nih.gov A scoring function is then used to estimate the binding affinity for each pose. nih.gov This information can provide insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for biological activity. mdpi.com

For example, molecular docking studies on N-(9,10-anthraquinone-2-carbonyl)amino acid derivatives provided rational binding models within the active pocket of xanthine (B1682287) oxidase, helping to explain the observed SAR. nih.gov Similarly, docking studies on other complex molecules have been used to explore their mode of action against various targets. biointerfaceresearch.commdpi.commdpi.com In the context of this compound derivatives, molecular docking could be employed to study their interaction with DNA or topoisomerase II, the known targets of anthracyclines, and to rationalize the observed differences in activity upon structural modification. The stability of the predicted binding poses can be further investigated using molecular dynamics simulations. nih.gov

Correlation of Structural Features with Cellular Interaction Profiles

The structural features of this compound derivatives directly influence how they interact with cells, ultimately determining their biological activity. The primary cellular targets of anthracyclines like adriamycin are DNA and the enzyme topoisomerase II.

The planarity of the anthracycline ring system is a key feature for intercalation into DNA. The formation of the C-9-C-10 double bond in this compound alters the conformation of the A-ring of the anthracycline, which could in turn affect its DNA binding affinity and topoisomerase II inhibition. datapdf.com The observed decrease in biological activity of 9,10-anhydro derivatives suggests that the original conformation and the presence of the C-9 hydroxyl group are important for optimal interaction with these cellular targets. datapdf.comnih.gov

Furthermore, substitutions on the anthracycline scaffold can influence cellular uptake and efflux, which are critical determinants of intracellular drug concentration and, consequently, cytotoxicity. While specific studies on the cellular interaction profiles of a broad range of this compound derivatives were not found, the general principles of SAR suggest that modifications affecting lipophilicity, charge distribution, and steric bulk will impact how these compounds cross cell membranes and interact with intracellular components. frontiersin.orgnih.gov

Molecular and Cellular Mechanism of Action Investigations of 9,10 Anhydroadriamycin

Interactions with Nucleic Acids: DNA and RNA Binding Mechanisms

A primary mechanism of action for many anthracyclines, including the parent compound adriamycin, is their ability to intercalate into DNA. nih.govoatext.comusp.br This process involves the insertion of the planar anthracycline ring system between the base pairs of the DNA double helix, leading to local unwinding and conformational changes that interfere with DNA replication and transcription. nih.govresearchgate.net

However, the formation of the double bond between carbons 9 and 10 in 9,10-Anhydroadriamycin significantly alters the geometry of the aglycone. The conversion of the sp3-hybridized carbon at position 9 (which holds a tertiary alcohol in adriamycin) to an sp2-hybridized carbon flattens and introduces rigidity to this part of the molecule. This structural change is critical, as the tertiary alcohol function at the 9-position in the parent compounds is considered important for their biological activity. nih.gov

Studies on related compounds provide strong evidence that this modification impairs DNA binding. For instance, N-(trifluoroacetyl)adriamycin 14-valerate (AD 32), another adriamycin analogue, does not bind to double-helical DNA, and its 9,10-anhydro derivative is also inactive. nih.gov The loss of the C-9 hydroxyl group and the altered planarity of the ring system in this compound are believed to prevent effective intercalation into the DNA helix. This lack of stable association with DNA is a fundamental departure from the mechanism of adriamycin and is a key factor in its reduced biological activity. Information regarding specific interactions with RNA is not prevalent in the literature, but the mechanisms that prevent DNA intercalation would likely also inhibit stable binding to double-stranded RNA structures.

Topoisomerase Inhibition Studies (Type I and II)

Beyond DNA intercalation, adriamycin is a well-known topoisomerase II "poison". nih.govplos.org Topoisomerase enzymes resolve topological problems in DNA by creating transient strand breaks. nih.govnih.govscience.org.ge Topoisomerase poisons act by stabilizing the covalent complex formed between the topoisomerase enzyme and the DNA strand, which transforms the transient break into a permanent, cytotoxic double-strand break, ultimately leading to cell death. plos.org

The ability of adriamycin to inhibit topoisomerase II is intimately linked to its ability to first bind to DNA. The drug-DNA complex is what interacts with and traps the enzyme. Given the evidence that this compound does not effectively intercalate into DNA, its capacity to function as a topoisomerase inhibitor is expected to be severely compromised. Without the initial, stable binding to DNA, the formation of the ternary drug-DNA-enzyme complex is unlikely. Consequently, this compound is not considered a significant inhibitor of either topoisomerase I or topoisomerase II. This inactivation of a critical cytotoxic mechanism further explains its diminished anticancer effects compared to adriamycin.

Induction of Apoptotic Pathways in Preclinical Cell Models

Apoptosis, or programmed cell death, is the ultimate fate of cancer cells treated with effective DNA-damaging agents and topoisomerase inhibitors. nih.govrockland.com The DNA double-strand breaks caused by adriamycin trigger signaling cascades that activate initiator caspases (such as caspase-8 and -9) and subsequently executioner caspases (like caspase-3), leading to the systematic dismantling of the cell. nih.govcreative-diagnostics.commdpi.com

Consistent with its inability to effectively damage DNA or inhibit topoisomerases, this compound demonstrates markedly reduced cytotoxicity. In a study using CCRF-CEM human lymphoblastic leukemia cells, this compound and related anhydro compounds were found to be significantly less active than their parent drugs at inhibiting cell growth. nih.gov This profound loss of cytotoxic potency indicates a failure to effectively induce the apoptotic cascade. The lack of upstream triggers (DNA damage and topoisomerase-mediated breaks) means that the downstream apoptotic machinery is not engaged, and the cancer cells are able to survive.

Comparative Cytotoxicity of this compound
CompoundPreclinical Cell ModelFindingReference
This compoundCCRF-CEM (Human Lymphoblastic Leukemia)Significantly less active in inhibiting cell growth compared to Adriamycin. nih.gov
9,10-Anhydrodaunorubicin (B1202337)CCRF-CEM (Human Lymphoblastic Leukemia)Significantly less active in inhibiting cell growth compared to Daunorubicin (B1662515). nih.gov

Investigation of Epigenetic Modulation

Epigenetic modifications, such as DNA methylation and histone alterations, are crucial for regulating gene expression and can be targets for anticancer drugs. Some chemotherapeutic agents can influence the activity of enzymes that write, read, or erase these epigenetic marks. However, a review of the scientific literature reveals no studies specifically investigating the potential for this compound to cause epigenetic modulation. Research on this derivative has primarily focused on its synthesis and its fundamental lack of the cytotoxic activities seen with its parent compound, adriamycin. The absence of significant biological activity likely precluded further investigation into more subtle mechanisms like epigenetic effects.

Preclinical Biological Evaluation of 9,10 Anhydroadriamycin in Disease Models

Comparative Preclinical Efficacy with Parent Anthracyclines and Other Analogues

Preclinical studies directly comparing the efficacy of 9,10-Anhydroadriamycin to its parent compound, Adriamycin (doxorubicin), have demonstrated a substantial decrease in cytotoxic activity for the anhydro-analogue. Research involving the preparation and biological evaluation of several adriamycin analogues found that this compound was significantly less potent in vitro. nih.govdatapdf.com

The primary evidence comes from a study that evaluated the inhibitory effect of these compounds on the growth of CCRF-CEM, a human lymphoblastic leukemia cell line. The results clearly indicated that the removal of the 9-hydroxyl group to form the anhydro-derivative was detrimental to its cytotoxic efficacy. nih.govdatapdf.com The concentration required to inhibit cell growth by 50% (IC50) was markedly higher for this compound compared to Adriamycin. datapdf.com

This research suggests that the tertiary alcohol function at the 9-position is a critical contributor to the biological activity of this class of anthracyclines. nih.gov The findings showed that this compound and the related 9,10-anhydrodaunorubicin (B1202337) were both substantially less active than their parent compounds. nih.govdatapdf.com

The table below summarizes the comparative in vitro cytotoxicity from this key study.

Table 1: Comparative In Vitro Cytotoxicity of this compound and Related Compounds Against CCRF-CEM Cells

Compound IC50 (µg/mL) * Relative Potency vs. Parent Compound
Adriamycin (Doxorubicin) 0.011 Reference
This compound >1.0 Significantly Less Potent
Daunorubicin (B1662515) 0.014 Reference
9,10-Anhydrodaunorubicin >1.0 Significantly Less Potent
N-(trifluoroacetyl)adriamycin 14-valerate (AD 32) 0.016 Reference

*IC50 values represent the drug concentration required to inhibit the growth of CCRF-CEM cultures by 50% after a 48-hour incubation. Data sourced from Potti and Israel (1982). datapdf.com

These preclinical efficacy data strongly indicate that the structural modification leading to this compound reduces its antineoplastic activity, at least in the leukemia model tested. This has limited further development of this specific analogue in favor of other derivatives that retain or enhance the desired cytotoxic effects of the parent anthracyclines.

Mechanisms of Cellular Resistance to 9,10 Anhydroadriamycin and Modulation Strategies

Role of Efflux Transporters in Resistance Phenomena (e.g., ABC transporters)

A primary mechanism of resistance to many anticancer drugs, including anthracyclines like 9,10-Anhydroadriamycin, is the increased efflux of the drug from the cancer cell, mediated by ATP-binding cassette (ABC) transporters. nih.govnih.gov These proteins act as cellular pumps, actively removing xenobiotics, including chemotherapeutic agents, from the cell's interior, thereby reducing the intracellular drug concentration and its ability to reach its target. nih.gov

The most well-characterized ABC transporters implicated in multidrug resistance (MDR) are P-glycoprotein (P-gp/MDR1/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2). nih.govsolvobiotech.comfrontiersin.org These transporters are often overexpressed in tumor cells that have developed resistance to chemotherapy. frontiersin.org They have broad substrate specificity and can recognize and transport a wide variety of structurally and functionally diverse compounds. nih.govrush.edu For instance, P-gp is known to efflux a vast array of anticancer drugs, contributing significantly to the MDR phenotype in various cancers. rush.edumdpi.com Similarly, MRP1 transports a wide range of drugs, often in conjunction with glutathione (B108866) (GSH), while BCRP is known to confer resistance to drugs like topotecan, mitoxantrone, and doxorubicin (B1662922). frontiersin.orgmdpi.com

The expression of these transporters can be found in various tissues throughout the body, where they play a physiological role in protecting cells from toxins. nih.govsolvobiotech.com However, in the context of cancer, their overexpression becomes a major obstacle to effective treatment. frontiersin.org

Table 1: Key ABC Transporters in Multidrug Resistance

Transporter Gene Function in Resistance
P-glycoprotein (P-gp) ABCB1 Efflux of a broad range of hydrophobic anticancer drugs. rush.edumdpi.com
Multidrug Resistance-Associated Protein 1 (MRP1) ABCC1 Transports drugs, often conjugated with glutathione. frontiersin.org
Breast Cancer Resistance Protein (BCRP) ABCG2 Efflux of various chemotherapeutic agents, including anthracyclines. frontiersin.orgmdpi.com

Intracellular Detoxification Pathways and Enzymatic Inactivation

Cancer cells can also develop resistance by enhancing their intracellular detoxification pathways, which involve the enzymatic modification and inactivation of chemotherapeutic agents. These processes render the drug harmless before it can exert its cytotoxic effects.

One of the key players in this process is the glutathione S-transferase (GST) family of enzymes. GSTs catalyze the conjugation of glutathione (GSH), a major cellular antioxidant, to various electrophilic compounds, including some anticancer drugs. nih.gov This conjugation reaction increases the water solubility of the drug, facilitating its subsequent efflux from the cell, often mediated by ABC transporters like MRP1. frontiersin.orgnih.gov Elevated levels of GSH and increased GST activity are frequently observed in drug-resistant cancer cells. nih.gov

Another important group of enzymes involved in drug metabolism and potential inactivation are the cytochrome P450 (CYP) enzymes. nih.gov These enzymes are primarily known for their role in phase I drug metabolism, where they introduce or expose functional groups on drug molecules, typically through oxidation, reduction, or hydrolysis. nih.gov While this can sometimes lead to the activation of a prodrug, it can also result in the inactivation of an active drug. Alterations in the expression and activity of specific CYP isoforms can therefore influence the efficacy of chemotherapeutic agents.

Furthermore, enzymes like chloramphenicol (B1208) acetyltransferases can inactivate drugs by acetylation, preventing them from binding to their intended targets. frontiersin.org While specific data on the direct enzymatic inactivation of this compound is limited, the general principles of drug modification by these enzyme families represent a plausible mechanism of resistance.

Target Modification and Bypass Mechanisms

Resistance to this compound can also arise from alterations in its cellular target or the activation of bypass pathways that circumvent the drug's cytotoxic effects. The primary target of anthracyclines is topoisomerase II, an enzyme crucial for DNA replication and repair.

Mutations in the gene encoding topoisomerase II can alter the enzyme's structure, reducing its affinity for the drug. researchgate.net This prevents the formation of the drug-enzyme-DNA ternary complex, which is responsible for inducing DNA strand breaks and subsequent cell death. Consequently, the drug is no longer able to effectively inhibit the enzyme's function.

Cancer cells can also develop resistance by upregulating DNA repair mechanisms. Enhanced repair of drug-induced DNA damage can counteract the cytotoxic effects of this compound, allowing the cells to survive and proliferate.

Furthermore, alterations in apoptotic pathways are a common mechanism of chemoresistance. mdpi.com Cancer cells can upregulate anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulate pro-apoptotic proteins (e.g., Bax, Bak), making them less susceptible to programmed cell death induced by chemotherapeutic agents. nih.gov By evading apoptosis, cancer cells can survive the cellular stress caused by this compound. mdpi.com

Strategies to Circumvent Acquired Resistance in Preclinical Models

Overcoming acquired resistance to chemotherapeutic agents like this compound is a major focus of preclinical cancer research. Several strategies are being investigated to restore drug sensitivity in resistant cancer cells.

One promising approach is the use of chemosensitizers or modulators that can inhibit the function of ABC transporters. frontiersin.org These agents can block the efflux pumps, leading to an increased intracellular accumulation of the anticancer drug and restoring its cytotoxic effect. Verapamil, a calcium channel blocker, was one of the first-generation P-gp inhibitors studied, although its clinical utility was limited by toxicity. nih.gov Research continues to identify and develop more potent and specific inhibitors of P-gp, MRP1, and BCRP. nih.gov

Another strategy involves the development of drug delivery systems, such as nanoparticles, to bypass efflux pumps or deliver the drug directly to the tumor site. researchgate.net These systems can protect the drug from premature degradation and recognition by efflux transporters. Acid-sensitive nanoparticles, for instance, are designed to release their drug payload in the acidic tumor microenvironment. researchgate.net

RNA silencing techniques, which can downregulate the expression of genes responsible for resistance, also hold potential as a therapeutic strategy. nih.gov By targeting the mRNA of ABC transporters or other resistance-related proteins, it may be possible to reduce their levels and re-sensitize cancer cells to chemotherapy.

Combination Approaches with Modulators of Resistance Pathways

Combining this compound with agents that modulate resistance pathways is a rational strategy to enhance its therapeutic efficacy and overcome resistance. nih.govnih.gov This approach aims to simultaneously target the cancer cell's primary vulnerabilities and its defense mechanisms.

The co-administration of this compound with inhibitors of ABC transporters is a well-explored combination strategy. nih.gov By blocking the efflux of the drug, these inhibitors can significantly increase its intracellular concentration and cytotoxicity in resistant cells.

Similarly, combining this compound with agents that interfere with intracellular detoxification pathways could be beneficial. For example, depleting cellular glutathione levels or inhibiting GST activity could prevent the inactivation of the drug and enhance its effectiveness. nih.gov

Furthermore, combining this compound with drugs that target other critical cellular pathways, such as those involved in apoptosis or DNA repair, could create synergistic effects. For instance, co-treatment with a Bcl-2 inhibitor could lower the threshold for apoptosis, making the cancer cells more susceptible to the DNA damage induced by this compound. The selection of drug combinations must be carefully considered to minimize the evolution of further resistance. nih.gov

Table 2: Investigational Strategies to Overcome Resistance

Strategy Mechanism of Action Example
Efflux Pump Inhibition Blocks the activity of ABC transporters, increasing intracellular drug concentration. nih.gov Verapamil, third-generation specific inhibitors.
Nanoparticle Drug Delivery Encapsulates the drug to bypass efflux pumps and target tumor tissue. researchgate.net Acid-sensitive nanoparticles. researchgate.net
RNA Silencing Downregulates the expression of resistance-conferring genes. nih.gov siRNA targeting ABC transporter mRNA.
Combination Therapy Simultaneously targets cancer cells and their resistance mechanisms. nih.gov Co-administration with Bcl-2 inhibitors or GST inhibitors.

Analytical and Characterization Methodologies for 9,10 Anhydroadriamycin Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental to the separation and purity assessment of 9,10-Anhydroadriamycin from Adriamycin and other related substances. High-Performance Liquid Chromatography (HPLC) stands as a primary tool for this purpose, offering high resolution and sensitivity. While specific operational parameters for this compound are not extensively detailed in publicly available literature, the methodologies would be analogous to those used for Adriamycin and its other impurities.

A typical HPLC method would involve a reversed-phase column with a gradient elution system. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic solvent (like acetonitrile (B52724) or methanol), with the gradient adjusted to achieve optimal separation of this compound from the parent compound and other degradation products. Detection is commonly performed using ultraviolet-visible (UV-Vis) spectroscopy at a wavelength where both Adriamycin and this compound exhibit strong absorbance.

The purity of a sample is determined by calculating the area of the this compound peak as a percentage of the total peak area of all components in the chromatogram. Method validation would be essential to ensure accuracy, precision, linearity, and sensitivity, following guidelines from regulatory bodies.

Table 1: Illustrative HPLC Parameters for Anthracycline Analysis

ParameterTypical Condition
Column C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A Aqueous buffer (e.g., 20 mM Potassium Phosphate, pH 3.0)
Mobile Phase B Acetonitrile or Methanol
Gradient Optimized gradient from a lower to a higher percentage of Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection UV-Vis at 254 nm or 480 nm
Injection Volume 10-20 µL

Note: This table represents typical starting conditions for method development and would require optimization for the specific analysis of this compound.

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the definitive identification and structural confirmation of this compound.

Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula. The electrospray ionization (ESI) technique is commonly used for anthracyclines. The mass spectrum of this compound would be expected to show a prominent molecular ion peak corresponding to its molecular weight. Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragment ions, aiding in the differentiation from isomers and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed insights into the molecular structure. 1H NMR spectroscopy would provide information on the number and types of protons and their connectivity, while 13C NMR would identify the carbon skeleton. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish the complete structural assignment and confirm the presence of the double bond at the 9,10-position, which is the key structural feature differentiating it from Adriamycin.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected DataInformation Provided
Mass Spectrometry (MS) Molecular ion peak (M+H)+Confirms molecular weight.
High-Resolution MS (HRMS) Accurate mass measurementDetermines elemental composition.
Tandem MS (MS/MS) Characteristic fragment ionsProvides structural information and aids in identification.
1H NMR Chemical shifts and coupling constants of protonsReveals the proton environment and connectivity.
13C NMR Chemical shifts of carbon atomsDefines the carbon framework of the molecule.
2D NMR (COSY, HMBC) Correlation peaksEstablishes detailed connectivity within the molecule.

Structural Elucidation Techniques

The definitive structural elucidation of this compound relies on a combination of the chromatographic and spectroscopic methods described above. The process typically involves isolating the compound using a preparative chromatographic technique, such as preparative HPLC. Once a pure sample is obtained, a battery of spectroscopic analyses is performed.

The structural elucidation workflow involves:

Isolation and Purification: Separation of this compound from the reaction mixture or drug product using preparative chromatography.

Molecular Formula Determination: High-resolution mass spectrometry to determine the exact mass and, consequently, the elemental composition.

Structural Fragment Analysis: Tandem mass spectrometry (MS/MS) to identify key structural motifs and fragmentation pathways.

Complete Structural Assignment: Comprehensive 1D and 2D NMR analyses to assign all proton and carbon signals and establish the connectivity of the atoms, confirming the anhydro bridge.

While the preparation of this compound from Adriamycin has been described, detailed public data on its complete structural elucidation using modern techniques is limited.

Bioanalytical Methods for Quantitation in Biological Matrices

The quantification of this compound in biological matrices such as plasma, serum, or tissue is crucial for pharmacokinetic and metabolism studies. These bioanalytical methods need to be highly sensitive and selective to measure the low concentrations typically found in biological samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose. This technique combines the superior separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. A typical LC-MS/MS method would involve:

Sample Preparation: Extraction of the analyte from the biological matrix, often through protein precipitation, liquid-liquid extraction, or solid-phase extraction, to remove interfering substances.

Chromatographic Separation: Separation of this compound from endogenous matrix components and other metabolites using a reversed-phase HPLC column.

Mass Spectrometric Detection: Ionization of the analyte (usually by ESI) and detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. In MRM, specific precursor-to-product ion transitions for this compound and an internal standard are monitored, providing excellent selectivity and quantitative accuracy.

Method validation according to regulatory guidelines is mandatory to ensure the reliability of the data for preclinical studies.

Advanced Imaging Techniques in Preclinical Research

Advanced imaging techniques play an increasingly important role in preclinical research to non-invasively visualize and quantify the biodistribution and target engagement of drug molecules in living organisms. While specific preclinical imaging studies on this compound are not readily found in the literature, the methodologies that could be applied are well-established for other anticancer agents.

If this compound were to be investigated as a standalone agent or a tracer, it could be labeled with a suitable imaging probe. For example:

Radiolabeling: The compound could be labeled with a positron-emitting radionuclide (e.g., Carbon-11 or Fluorine-18) for Positron Emission Tomography (PET) imaging or a gamma-emitting radionuclide (e.g., Technetium-99m) for Single-Photon Emission Computed Tomography (SPECT) imaging. These techniques would allow for the dynamic, whole-body visualization of the compound's uptake and clearance in animal models of disease.

Fluorescent Labeling: A fluorescent dye could be conjugated to this compound for optical imaging studies. This approach is particularly useful for in vitro cellular uptake studies using fluorescence microscopy and for in vivo imaging in small animals, providing high-resolution images of tumor accumulation and distribution in superficial tissues.

These advanced imaging techniques could provide invaluable insights into the in vivo behavior of this compound, complementing the data obtained from traditional bioanalytical methods.

Degradation Pathways and Chemical Stability of 9,10 Anhydroadriamycin in Research Contexts

Identification of Degradation Products and Impurities

Forced degradation studies of Doxorubicin (B1662922) have identified several degradation products. nih.govnih.gov While it is important to note that these are not confirmed degradation products of 9,10-Anhydroadriamycin, they represent plausible impurities that could arise from similar anthracycline structures under stress conditions.

Under acidic hydrolysis, the primary degradation product of Doxorubicin is formed through the cleavage of the glycosidic bond, resulting in the loss of the daunosamine (B1196630) sugar moiety. nih.gov In contrast, alkaline hydrolysis leads to a more complex degradation profile with multiple unresolved products. nih.gov Oxidative degradation of Doxorubicin yields several products, indicating that the aglycone ring is susceptible to oxidation. nih.govnih.gov Thermal stress has also been shown to induce degradation. nih.gov

Table 1: Potential Degradation Products Based on Doxorubicin Studies

Stress ConditionPotential Degradation Product/ImpurityMethod of Formation
Acid HydrolysisDeglucosaminyl doxorubicin (Doxorubicinone)Cleavage of the glycosidic bond
Oxidation9-desacetyldoxorubicinOxidative deacetylation
Oxidation9-desacetyldoxorubicin-9-hydroperoxideOxidative deacetylation and hydroperoxidation
Oxidation1-hydroxy-9-desacetyldoxorubicin-9-hydroperoxidePeroxide assisted hydroxylation
Oxidation3-hydroxy-9-desacetyldoxorubicin-9-hydroperoxidePeroxide assisted hydroxylation
ThermalProduct with m/z 530Thermal decomposition

It is hypothesized that this compound could also be susceptible to hydrolytic cleavage of the glycosidic bond. The presence of the C9-C10 double bond might influence the susceptibility of the aglycone to oxidative and photolytic degradation compared to Doxorubicin.

Elucidation of Degradation Mechanisms

The degradation mechanisms of Doxorubicin involve several chemical reactions. The most common is the acid-catalyzed hydrolysis of the glycosidic linkage between the aglycone and the daunosamine sugar. nih.gov This reaction is a critical pathway as it leads to the formation of the pharmacologically inactive aglycone.

Oxidative degradation of Doxorubicin is proposed to occur via mechanisms such as Baeyer-Villiger oxidative deacetylation and peroxide-assisted hydroxylation of the anthracycline ring system. nih.gov The formation of reactive oxygen species can also contribute to the degradation process. clinpgx.org

For this compound, similar mechanisms can be postulated. The glycosidic bond remains a likely site for hydrolysis. The electron-rich aromatic system with the extended conjugation due to the C9-C10 double bond might be particularly susceptible to photo-oxidation, potentially leading to the formation of endoperoxides, as has been observed with other 9,10-disubstituted anthracene (B1667546) derivatives. nih.gov

Factors Influencing Chemical Stability (e.g., pH, Temperature)

The stability of anthracyclines like Doxorubicin is significantly influenced by environmental factors. gerpac.eu

pH: Doxorubicin is known to be unstable in alkaline solutions, leading to rapid degradation. nih.govnih.gov It exhibits greater stability in acidic to neutral pH ranges. It is reasonable to assume that this compound would also be sensitive to pH, with increased degradation in alkaline conditions.

Temperature: Elevated temperatures accelerate the degradation of Doxorubicin. nih.govgerpac.eu Thermal stress can lead to the formation of various degradation products. Therefore, storage of this compound at controlled, low temperatures is likely crucial for maintaining its chemical integrity.

Light: Doxorubicin is known to be susceptible to photodegradation. researchgate.net The extended chromophore in this compound might increase its photosensitivity, making protection from light during storage and handling essential.

Table 2: Factors Affecting the Stability of Anthracycline Compounds

FactorEffect on StabilityRecommended Precaution
pH Highly unstable in alkaline conditions.Maintain in acidic to neutral pH solutions.
Temperature Degradation rate increases with temperature.Store at controlled room or refrigerated temperatures.
Light Susceptible to photodegradation.Protect from light by using amber vials or opaque containers.
Oxidizing Agents Prone to oxidative degradation.Avoid contact with oxidizing agents.

Methodologies for Stability Assessment in Research Formulations

A variety of analytical techniques are employed to assess the stability of pharmaceutical compounds and to identify and quantify degradation products. chromatographyonline.com A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for stability studies of anthracyclines. nih.govgerpac.eu A typical stability-indicating HPLC method for Doxorubicin utilizes a reversed-phase column (e.g., C8 or C18) with a mobile phase consisting of a buffer (e.g., ammonium (B1175870) formate) and organic modifiers like acetonitrile (B52724) and methanol. nih.govnih.gov Detection is commonly performed using a UV-Vis or a photodiode array (PDA) detector. nih.gov

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural elucidation of degradation products. nih.govnih.gov Techniques like time-of-flight (TOF) mass spectrometry can provide accurate mass measurements, which aid in determining the elemental composition of the impurities. nih.gov

Table 3: Common Analytical Methodologies for Stability Assessment

MethodologyApplication in Stability Studies
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the active compound and its degradation products.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification and structural elucidation of degradation products.
Photodiode Array (PDA) Detection Peak purity analysis and confirmation of the identity of separated compounds.
Forced Degradation Studies To generate degradation products and to demonstrate the specificity of the analytical method.

In the context of this compound research, the development and validation of a specific stability-indicating HPLC method would be a crucial first step. This would involve subjecting the compound to forced degradation conditions to generate potential degradation products and then developing a chromatographic method that can resolve the parent compound from all significant impurities.

Future Research Directions and Translational Perspectives for 9,10 Anhydroadriamycin

Design and Synthesis of Next-Generation 9,10-Anhydroadriamycin Analogues

The synthesis of this compound and its analogues has been a subject of scientific inquiry, primarily focusing on modifications of the parent anthracycline structure. Early work demonstrated that this compound can be prepared from adriamycin. nih.gov Similarly, related compounds such as 9,10-anhydrodaunorubicin (B1202337) and 9,10-anhydro-N-(trifluoroacetyl)adriamycin 14-valerate have been synthesized from their respective parent compounds, daunorubicin (B1662515) and N-(trifluoroacetyl)adriamycin 14-valerate. nih.gov

A key finding from these initial synthetic and biological evaluation studies is the critical role of the tertiary alcohol function at the 9-position of the anthracycline ring. The dehydration that leads to the formation of the 9,10-anhydro linkage results in a significant reduction in biological activity compared to the parent compounds. nih.govnih.gov Specifically, these analogues were found to be significantly less active in inhibiting the growth of CCRF-CEM human lymphoblastic leukemic cells in culture. nih.gov

This understanding of the structure-activity relationship (SAR) is pivotal for the design of future analogues. While the absence of the 9-hydroxyl group diminishes cytotoxic activity, this structural feature could be exploited to design compounds with different pharmacological profiles. Future synthetic efforts could focus on:

Introducing alternative functionalities at the 9 and 10 positions: Instead of a simple double bond, the introduction of other chemical moieties could modulate the molecule's electronic and steric properties, potentially leading to novel biological activities.

Modifying the daunosamine (B1196630) sugar: Alterations to the amino sugar portion of the molecule can influence its DNA binding affinity, cellular uptake, and interaction with other molecular targets.

Creating hybrid molecules: Conjugating this compound to other pharmacologically active molecules could result in synergistic effects or targeted delivery.

The following table summarizes the key findings from early synthetic studies:

Precursor CompoundResulting 9,10-Anhydro AnalogueKey Finding
AdriamycinThis compoundSignificantly less biologically active than parent compound. nih.gov
Daunorubicin9,10-AnhydrodaunorubicinSignificantly less biologically active than parent compound. nih.gov
N-(trifluoroacetyl)adriamycin 14-valerate9,10-anhydro-N-(trifluoroacetyl)adriamycin 14-valerateSignificantly less biologically active than parent compound. nih.gov

Exploration of Novel Molecular Targets for this compound

The primary mechanism of action for parent anthracyclines like adriamycin involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis. wikipedia.org However, the structural alteration in this compound, specifically the loss of the 9-hydroxyl group, likely alters its interaction with these traditional targets. This presents an opportunity to investigate novel molecular targets for this analogue.

Future research should aim to identify proteins and cellular pathways that are uniquely modulated by this compound. This could involve:

Proteomic and transcriptomic profiling: Analyzing changes in protein and gene expression in cancer cells treated with this compound can provide clues about its mechanism of action.

Chemical proteomics approaches: Using affinity-based probes to pull down binding partners of this compound from cell lysates can directly identify its molecular targets.

Computational modeling and docking studies: In silico methods can predict potential binding sites on a wide range of proteins, guiding experimental validation.

The identification of novel targets could reposition this compound or its future derivatives for therapeutic indications beyond those of traditional anthracyclines, potentially overcoming mechanisms of resistance to the parent drugs.

Integration into Advanced Drug Delivery Systems (e.g., Nanocarriers, Conjugates)

The hydrophobic nature of this compound makes it a suitable candidate for encapsulation within various drug delivery systems. acs.org Nanocarriers can enhance the solubility, stability, and tumor accumulation of hydrophobic drugs while minimizing systemic toxicity. researchgate.netnih.gov

Future research in this area should explore the formulation of this compound in:

Liposomes: These lipid-based vesicles can encapsulate hydrophobic drugs within their bilayer membrane.

Polymeric nanoparticles: Biodegradable polymers can be used to create nanoparticles that encapsulate the drug and provide controlled release.

Micelles: Amphiphilic block copolymers can self-assemble into micelles, with the hydrophobic core serving as a reservoir for this compound. researchgate.net

Furthermore, the surface of these nanocarriers can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug specifically to cancer cells, thereby enhancing efficacy and reducing off-target effects. The development of such targeted drug delivery systems could potentially overcome the reduced intrinsic activity of this compound by increasing its concentration at the tumor site.

Investigation of Synergistic Combinations with Other Therapeutic Modalities

Combination therapy is a cornerstone of modern oncology, often leading to improved efficacy and reduced development of drug resistance. While this compound may exhibit modest single-agent activity, its unique structural and potential mechanistic features could make it an effective component of a combination regimen.

Future studies should investigate the synergistic potential of this compound with:

Conventional chemotherapeutic agents: Combining it with drugs that have different mechanisms of action could lead to enhanced cancer cell killing.

Targeted therapies: If novel molecular targets of this compound are identified, it could be rationally combined with inhibitors of pathways that are essential for cancer cell survival.

Immunotherapies: Some chemotherapeutic agents can induce immunogenic cell death, thereby enhancing the efficacy of immune checkpoint inhibitors. The potential of this compound to modulate the tumor microenvironment and immune responses warrants investigation.

Systematic screening of drug combinations in various cancer cell lines and preclinical tumor models will be essential to identify effective synergistic interactions.

Role of this compound as a Chemical Probe in Biological Research

The intrinsic fluorescence of the anthracycline scaffold provides an opportunity to utilize this compound and its derivatives as chemical probes for biological research. nih.gov The photophysical properties of these molecules can be exploited for various applications in cell biology.

Future research could focus on developing and utilizing this compound-based probes for:

Fluorescence microscopy and cell imaging: The fluorescent properties of these compounds could be used to visualize their subcellular localization and track their uptake and trafficking in living cells. nih.govmdpi.com

Probing drug-target interactions: By attaching photo-crosslinkers or other reactive groups, this compound could be used to covalently label its binding partners in cells, facilitating their identification.

Developing biosensors: Modifications to the this compound structure could lead to the development of fluorescent probes that are sensitive to specific ions, enzymes, or other biomolecules within the cell.

The development of this compound-based chemical probes would not only advance our understanding of its own biological activities but also provide valuable tools for studying broader cellular processes.

Q & A

Q. How can advanced imaging techniques elucidate subcellular trafficking of this compound?

  • Methodological Answer : Confocal microscopy with fluorescent analogs (e.g., BODIPY-labeled derivatives) tracks nuclear accumulation. Correlate with TEM ultrastructure analysis to confirm lysosomal entrapment. Live-cell imaging (≤30-minute intervals) quantifies kinetics. Image analysis software (e.g., Imaris) must apply deconvolution algorithms to reduce background noise .

Methodological Frameworks and Validation

  • Data Reprodubility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or Figshare. Include metadata (e.g., instrument settings, batch numbers) .
  • Ethical Compliance : For in vivo studies, follow ARRIVE 2.0 guidelines for experimental design and reporting. Obtain IACUC approval for humane endpoints and sample size justification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9,10-Anhydroadriamycin
Reactant of Route 2
9,10-Anhydroadriamycin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。